Cas no 1034305-21-9 ([(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate)
![[(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate structure](https://fr.kuujia.com/scimg/cas/1034305-21-9x500.png)
1034305-21-9 structure
Nom du produit:[(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate
Numéro CAS:1034305-21-9
Le MF:C29H29FO9S
Mégawatts:572.598571538925
MDL:MFCD28386737
CID:2358021
PubChem ID:68587601
[(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate Propriétés chimiques et physiques
Nom et identifiant
-
- (1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylMethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate
- (1S)-2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-[3-(1-benzothien-2-ylmethyl)-4-fluorophenyl]-D-glucitol
- D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylMethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)-
- (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- OJQLKUIXSZUMPR-GLOKNNJPSA-N
- (1S)-2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-[3-(1-benzothien-2-ylmethyl)-4-fluorophenyl]glucitol
- (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)tetrahydro-2H-pyran-3,4,5-triyltriacetate
- (1S)-2-O,3-O,4-O,6-O-Tetraacetyl-1-[3-(1-benzothiophene-2-yl
- [(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]meth
- (1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol2,3,4,6-tetraacetate
- 1034305-21-9
- [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate
- CS-13059
- CS-0009480
- SCHEMBL3302141
- AKOS037649663
- [(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate
-
- MDL: MFCD28386737
- Piscine à noyau: 1S/C29H29FO9S/c1-15(31)35-14-24-27(36-16(2)32)29(38-18(4)34)28(37-17(3)33)26(39-24)20-9-10-23(30)21(11-20)13-22-12-19-7-5-6-8-25(19)40-22/h5-12,24,26-29H,13-14H2,1-4H3/t24-,26+,27-,28+,29+/m1/s1
- La clé Inchi: OJQLKUIXSZUMPR-GLOKNNJPSA-N
- Sourire: S1C2=C([H])C([H])=C([H])C([H])=C2C([H])=C1C([H])([H])C1=C(C([H])=C([H])C(=C1[H])[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC(C([H])([H])[H])=O)O1)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)F
Propriétés calculées
- Qualité précise: 572.15163183g/mol
- Masse isotopique unique: 572.15163183g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 11
- Comptage des atomes lourds: 40
- Nombre de liaisons rotatives: 12
- Complexité: 931
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 143
- Le xlogp3: 4.3
Propriétés expérimentales
- Dense: 1.35±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilité: Insuluble (3.7E-4 g/L) (25 ºC),
[(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1054190-100mg |
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)- |
1034305-21-9 | 98% | 100mg |
$445 | 2024-06-06 | |
eNovation Chemicals LLC | Y1054190-1g |
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)- |
1034305-21-9 | 98% | 1g |
$1450 | 2024-06-06 | |
A2B Chem LLC | AI68422-250mg |
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)- |
1034305-21-9 | 95% | 250mg |
$677.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1054190-1g |
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)- |
1034305-21-9 | 98% | 1g |
$190 | 2025-02-28 | |
Chemenu | CM475176-1g |
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)- |
1034305-21-9 | 95%+ | 1g |
$*** | 2023-04-03 | |
Chemenu | CM475176-250mg |
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)- |
1034305-21-9 | 95%+ | 250mg |
$*** | 2023-04-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S75980-1g |
(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylMethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate |
1034305-21-9 | 1g |
¥9348.0 | 2021-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066688-100mg |
(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylMethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate |
1034305-21-9 | 98% | 100mg |
¥4326.00 | 2023-11-22 | |
Chemenu | CM475176-100mg |
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)- |
1034305-21-9 | 95%+ | 100mg |
$*** | 2023-04-03 | |
1PlusChem | 1P00IMP2-100mg |
D-Glucitol, 1,5-anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-, 2,3,4,6-tetraacetate, (1S)- |
1034305-21-9 | ≥98.0% | 100mg |
$271.00 | 2023-12-26 |
[(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate Littérature connexe
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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2. Book reviews
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
1034305-21-9 ([(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate) Produits connexes
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